2-Methoxy-5-(piperidine-1-carbonyl)-benzenesulfonyl chloride
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Overview
Description
2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride is a chemical compound with a complex structure that includes a methoxy group, a piperidine ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to sulfonylation and chlorination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for studying their structure and function.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and can readily undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride include:
- 4-(trifluoromethyl)benzene-1-sulfonyl chloride
- 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl fluoride
Uniqueness
The uniqueness of 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride lies in its specific combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the modification of biomolecules .
Properties
Molecular Formula |
C13H16ClNO4S |
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Molecular Weight |
317.79 g/mol |
IUPAC Name |
2-methoxy-5-(piperidine-1-carbonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H16ClNO4S/c1-19-11-6-5-10(9-12(11)20(14,17)18)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
UKWGUBPUSAEZOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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